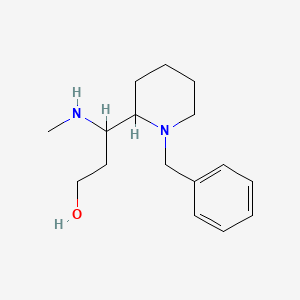
1,3-Dichlorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a member of the alkyl halides family, characterized by the presence of two chlorine atoms attached to the first and third carbon atoms in a hexane chain. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the substitution of hydrogen atoms in hexane with chlorine atoms. This reaction typically requires the presence of a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, this compound is produced by the direct chlorination of hexane using chlorine gas. The reaction is conducted in a chlorination reactor where hexane and chlorine gas are introduced, and the reaction is facilitated by UV light or a suitable catalyst. The resulting mixture is then purified through distillation to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Depending on the oxidizing agent used.
Applications De Recherche Scientifique
1,3-Dichlorohexane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dichlorohexane involves its reactivity as an alkyl halide. The chlorine atoms in the compound are highly electronegative, making the carbon-chlorine bonds susceptible to nucleophilic attack. This property allows this compound to participate in various substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1,2-Dichlorohexane
- 1,4-Dichlorohexane
- 1,6-Dichlorohexane
Comparison: 1,3-Dichlorohexane is unique due to the position of the chlorine atoms on the first and third carbon atoms, which influences its reactivity and the types of reactions it undergoes. In comparison, 1,2-Dichlorohexane and 1,4-Dichlorohexane have chlorine atoms on adjacent or opposite carbon atoms, respectively, leading to different chemical behaviors and applications .
Propriétés
Numéro CAS |
56375-88-3 |
|---|---|
Formule moléculaire |
C6H12Cl2 |
Poids moléculaire |
155.06 g/mol |
Nom IUPAC |
1,3-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |
Clé InChI |
YMVCUGKJZXZKSG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)



![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)





![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
